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Compound of Interest

Compound Name: 2-lodobiphenyl

Cat. No.: B1664525

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodobiphenyl, with the CAS number 2113-51-1, is an organoiodine compound that serves as
a pivotal intermediate in organic synthesis.[1][2] Its biphenyl structure, substituted with a highly
reactive iodine atom at the ortho position, makes it a versatile building block for the
construction of complex molecular architectures.[3] This guide provides a comprehensive
overview of its chemical and physical properties, key synthetic applications with detailed
experimental protocols, and its role in the development of advanced materials and potentially
bioactive molecules.

Physicochemical and Safety Data

2-lodobiphenyl is a clear, colorless to yellow liquid or a white to pale yellow crystalline powder.
[4][5] It is sensitive to light and should be stored accordingly.[6] Key physicochemical data are
summarized in the table below for easy reference.
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Property Value Reference(s)
Molecular Formula C12Hol [718]
Molecular Weight 280.10 g/mol [71[8]

Clear colorless to yellow liquid
Appearance or white to pale yellow [41[5]

crystalline powder

Melting Point 54-57 °C [1][6]
Boiling Point 298-301 °C [1]
Density ~1.59 g/cm?3 at 20-25 °C [1112]

Insoluble in water; soluble in
Solubility organic solvents like ethanol, [1]

ether, and benzene.

Refractive Index (n20/D) 1.662 [2]

Safety Information:

2-lodobiphenyl is classified as an environmentally hazardous substance and requires proper
handling and disposal.[1] It is a combustible liquid and should be kept away from oxidizing
agents.[1][9] Appropriate personal protective equipment, including gloves and eye protection,
should be worn when handling this chemical.
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Hazard Statement Precautionary Statement

H315: Causes skin irritation P264: Wash skin thoroughly after handling.

) o P280: Wear protective gloves/protective
H319: Causes serious eye irritation ) ) )
clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of

H335: May cause respiratory irritation
soap and water.

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-iodobiphenyl.
The following tables summarize the key spectroscopic data.

H NMR (Proton Nuclear Magnetic Resonance)[1][10]

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.934 d 7.8 Aromatic CH

7.55-7.18 m - Aromatic CH

7.003 t 7.8 Aromatic CH

13C NMR (Carbon-13 Nuclear Magnetic Resonance)[4]

Detailed peak assignments for the 13C NMR spectrum are not readily available in the searched
literature but can be predicted based on the structure.

Mass Spectrometry (MS)[11]
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miz Interpretation
280 Molecular ion (M+)
153 [M-1]*

152 [M-HI]*

76 CeHa*

Key Synthetic Applications and Experimental
Protocols

2-lodobiphenyl is a valuable precursor in several classes of organic reactions, most notably in
palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and
advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. 2-
lodobiphenyl can be coupled with a variety of boronic acids in the presence of a palladium

catalyst and a base.
Experimental Protocol: Synthesis of 2-Phenylbiphenyl

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl
iodides with phenylboronic acid.[12][13]

Materials:

2-lodobiphenyl (1.0 mmol, 280.1 mg)

Phenylboronic acid (1.2 mmol, 146.3 mg)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol, 34.7 mg)

Potassium carbonate (K2COs) (2.0 mmol, 276.4 mg)
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e Toluene (5 mL)
e Ethanol (2 mL)
o Water (1 mL)

Procedure:

To a round-bottom flask, add 2-iodobiphenyl, phenylboronic acid, and potassium carbonate.
e Add the toluene, ethanol, and water.

o Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

o Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

» Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC.

» After completion, cool the reaction to room temperature and add water.
o Extract the aqueous layer with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to yield 2-phenylbiphenyl.

Workflow for Suzuki-Miyaura Coupling:
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Reaction Setup
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Caption: Workflow for the Suzuki-Miyaura coupling of 2-iodobiphenyl.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an
unsaturated halide and an alkene. 2-lodobiphenyl can react with various alkenes, such as
acrylates or styrenes, to produce substituted biphenyls.

Experimental Protocol: Synthesis of Ethyl (E)-3-(biphenyl-2-yl)acrylate

This protocol is a representative procedure for the Heck reaction of an aryl iodide with an
acrylate.[4][5]

Materials:
e 2-lodobiphenyl (1.0 mmol, 280.1 mg)

o Ethyl acrylate (1.2 mmol, 120.1 mg, 0.13 mL)
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Palladium(ll) acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)

Triphenylphosphine (PPhs) (0.04 mmol, 10.5 mg)

Triethylamine (EtsN) (1.5 mmol, 151.8 mg, 0.21 mL)

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobiphenyl,
palladium(ll) acetate, and triphenylphosphine.

e Add the anhydrous DMF, followed by triethylamine and ethyl acrylate.

e Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction by
TLC.

o After completion, cool the reaction to room temperature and pour it into water.
o Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to yield ethyl (E)-3-(biphenyl-2-yl)acrylate.

Workflow for Heck Reaction:
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Reaction Setup (Inert Atmosphere)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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